[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride
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Overview
Description
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Methanamine Group: The methanamine group is attached through an amination reaction, often using ammonia or an amine source.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Chlorophenyl)cyclobutyl]methanamine;hydrochloride
- [3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride
- [3-(3-Iodophenyl)cyclobutyl]methanamine;hydrochloride
Uniqueness
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances its ability to participate in specific chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
[3-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-9(6-11)10-4-8(5-10)7-13;/h1-3,6,8,10H,4-5,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJWXVXJBKSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC(=CC=C2)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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